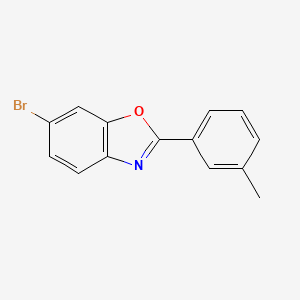

6-Bromo-2-m-tolyl-benzoxazole

Description

Properties

CAS No. |

537025-34-6 |

|---|---|

Molecular Formula |

C14H10BrNO |

Molecular Weight |

288.14 g/mol |

IUPAC Name |

6-bromo-2-(3-methylphenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C14H10BrNO/c1-9-3-2-4-10(7-9)14-16-12-6-5-11(15)8-13(12)17-14/h2-8H,1H3 |

InChI Key |

BQKLZLVRSPXDGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(O2)C=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₄H₁₀BrNO

- Molecular Weight : 288.14 g/mol

- Substituents : Bromine (position 6), m-tolyl (position 2).

Structural and Functional Group Analysis

The following table compares 6-Bromo-2-m-tolyl-benzoxazole with 6-Amino-4-bromo-2-methylbenzoxazole (CAS 206759-46-8), a structurally related benzoxazole derivative from the provided evidence .

| Property | This compound | 6-Amino-4-bromo-2-methylbenzoxazole |

|---|---|---|

| Molecular Formula | C₁₄H₁₀BrNO | C₈H₇BrN₂O |

| Molecular Weight | 288.14 g/mol | 227.06 g/mol |

| Substituents | Br (position 6), m-tolyl (position 2) | NH₂ (position 6), Br (position 4), CH₃ (position 2) |

| Key Functional Groups | Bromine, m-tolyl | Bromine, amino, methyl |

Key Differences:

Substituent Position: The bromine atom in this compound occupies position 6, whereas in 6-Amino-4-bromo-2-methylbenzoxazole, bromine is at position 3. Positional isomerism significantly alters electronic distribution and reactivity. The amino group in the latter compound (position 6) introduces hydrogen-bonding capability, which is absent in the former.

The amino group in 6-Amino-4-bromo-2-methylbenzoxazole enhances solubility in polar solvents, whereas the m-tolyl group may increase lipophilicity.

Challenges and Limitations

- Data Gaps : Physical properties (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, limiting direct comparisons.

- Synthetic Complexity : Introducing the m-tolyl group requires multi-step synthesis compared to simpler methyl substituents, impacting scalability .

Preparation Methods

Acid-Catalyzed Dehydration

The traditional approach to benzoxazole synthesis involves coupling 2-aminophenols with carboxylic acids or derivatives under acidic conditions. For 6-bromo-2-m-tolyl-benzoxazole, 5-bromo-2-aminophenol and m-toluic acid are condensed using polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) as catalysts. The reaction proceeds via dehydration, forming the benzoxazole ring through nucleophilic attack of the amine on the activated carbonyl, followed by cyclization.

Reaction Conditions :

-

Temperature : 120–140°C (PPA) or 80–100°C (microwave with PTSA)

-

Time : 4–8 hours (conventional heating) or 20–40 minutes (microwave)

Limitations include the limited commercial availability of 5-bromo-2-aminophenol, necessitating multi-step synthesis from 2-aminophenol via bromination and purification.

Iron-Catalyzed Bromination and Copper-Mediated Cyclization

Regioselective Bromination of N-Arylbenzamides

A one-pot method developed by Henry et al. employs iron(III)-triflimide to brominate N-arylbenzamides regioselectively, followed by copper(I)-catalyzed O-cyclization. For this compound, N-(3-methylphenyl)benzamide is treated with N-bromosuccinimide (NBS) and Fe(NTf) in toluene/acetonitrile (5:1), inducing bromination at the para position relative to the methyl group (Table 1).

Table 1. Optimization of Iron-Catalyzed Bromination for 6-Bromo Substitution

Copper(I)-Catalyzed Cyclization

The brominated intermediate undergoes cyclization with CuI (10 mol%), N,N′-dimethylethylenediamine (DMEDA), and CsCO at 130°C, forming the benzoxazole core. This method achieves 52–75% yields for analogous substrates, with the methyl group directing bromination to position 6.

Lewis Acid-Mediated Benzotriazole Ring Cleavage

Acylbenzotriazole Activation

Acylbenzotriazoles derived from m-tolyl carboxylic acid undergo Lewis acid-mediated cleavage to form benzoxazoles. For 6-bromo substitution, 6-bromo-1H-benzotriazole is acylated with m-tolyl chloride, followed by FeCl-catalyzed ring opening (Table 2).

Table 2. Benzotriazole Cleavage Conditions for this compound

This method avoids harsh dehydrating agents but requires stoichiometric benzotriazole precursors.

Oxidative Cyclization of Schiff Bases

Aldehyde-Amine Condensation

Condensation of 5-bromo-2-hydroxyaniline with m-tolualdehyde forms a Schiff base, which undergoes oxidative cyclization using [Oxone®] or MnO. The reaction proceeds via imine formation, followed by oxidation to the benzoxazole.

Key Parameters :

Enzymatic and Green Chemistry Approaches

Biocatalytic Cyclization

Recent advances utilize lipases or peroxidases to catalyze benzoxazole formation under mild conditions. For example, Candida antarctica lipase B facilitates the cyclization of 5-bromo-2-aminophenol and m-toluic acid in ionic liquids, achieving 41% yield with reduced energy input .

Q & A

Basic: What are the recommended synthetic routes for 6-Bromo-2-m-tolyl-benzoxazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves condensation reactions between substituted benzoxazole precursors and aryl halides. For example, refluxing 4-bromobenzene-1,2-diamine with 2-methylbenzoic acid in polyphosphoric acid (PPA) under argon yields 6-bromo-substituted benzoxazoles . Optimization strategies include:

- Catalyst Selection: Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) enhance coupling efficiency in Suzuki-Miyaura reactions .

- Solvent Systems: Using dry Et₃N/THF (1:1) mixtures improves solubility and reaction homogeneity .

- Temperature Control: Maintaining reflux (55–80°C) for 6–48 hours ensures completion while minimizing side products .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Key techniques include:

- ¹H/¹³C-NMR: Identify proton environments (e.g., NH₂ singlet at δ 3.65 ppm, aromatic protons at δ 6.81–7.50 ppm) .

- IR Spectroscopy: Detect functional groups (e.g., C=N stretch at ~1595 cm⁻¹, NH stretches at ~3325 cm⁻¹) .

- Mass Spectrometry (MS): Confirm molecular weight via [M+H]⁺ peaks and fragmentation patterns .

- Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C/H/N/Br ratios .

Advanced: How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

Derivatives are screened against disease-specific targets using:

- Anticancer Assays: Test cytotoxicity against SKRB-3 (breast cancer), SW620 (colon cancer), and HepG2 (hepatic carcinoma) cell lines via MTT assays .

- Antimicrobial Studies: Use microdilution methods against Staphylococcus aureus and Escherichia coli to determine minimum inhibitory concentrations (MICs) .

- Neurological Models: Employ in vitro acetylcholinesterase inhibition assays for Alzheimer’s disease (AD) relevance .

Advanced: How do computational methods like DFT aid in understanding the electronic structure and reactivity of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations:

- Predict frontier molecular orbitals (HOMO/LUMO) to assess electron affinity and charge transfer properties .

- Simulate infrared and UV-Vis spectra for comparison with experimental data .

- Model binding interactions with biological targets (e.g., docking studies for AD-related proteins) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?

Methodological Answer:

Discrepancies arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

- Standardized Conditions: Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) .

- 2D NMR Techniques: Employ COSY and HSQC to resolve overlapping signals .

- Cross-Validation: Compare with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Basic/Advanced: What are the material science applications of this compound, and how are its electronic properties tailored?

Methodological Answer:

- Organic Electronics: Incorporate into semiconductors for OLEDs via extended π-conjugation .

- Polymer Modification: Enhance thermal stability by copolymerizing with thiadiazole derivatives .

- Sensor Development: Functionalize with fluorophores for selective ion detection (e.g., Hg²⁺) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods .

- First-Aid Measures: For inhalation exposure, administer oxygen and seek medical attention .

- Waste Disposal: Neutralize with aqueous NaOH before incineration .

Advanced: How can structural modifications enhance the anti-inflammatory or antimicrobial properties of this compound?

Methodological Answer:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., NO₂) at the 5-position to boost antimicrobial activity .

- Hybrid Molecules: Conjugate with benzodioxole moieties to improve binding to cyclooxygenase-2 (COX-2) .

Advanced: What role does X-ray crystallography play in confirming the structural integrity of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction:

- Resolves bond lengths (C-Br: ~1.89 Å) and dihedral angles to validate tautomeric forms .

- Analyzes crystal packing via Hirshfeld surfaces to predict solubility and stability .

Advanced: What mechanistic insights explain the therapeutic efficacy of this compound in neurological disorders?

Methodological Answer:

- Cholinesterase Inhibition: Derivatives act as competitive inhibitors, blocking acetylcholine hydrolysis in AD models .

- Neuroprotection: Attenuate oxidative stress via Nrf2/ARE pathway activation .

- Dopaminergic Modulation: Target D2 receptors in Huntington’s disease assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.